4-(Adamantan-1-yl)pyrimidine-2-thiol
CAS No.:
Cat. No.: VC11413850
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2S |
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Molecular Weight | 246.37 g/mol |
IUPAC Name | 6-(1-adamantyl)-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Standard InChI Key | DLTLZFLRPKPWNE-UHFFFAOYSA-N |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 |
Introduction
Chemical Identity and Physicochemical Properties
4-(Adamantan-1-yl)pyrimidine-2-thiol is formally named 6-(1-adamantyl)-1H-pyrimidine-2-thione under IUPAC nomenclature. Its molecular formula is , with a molecular weight of 246.37 g/mol. The compound’s structure features an adamantane group fused to the C6 position of a pyrimidine-2-thione ring, creating a hybrid architecture that enhances lipophilicity and steric bulk .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 405.6 \pm 38.0 \, ^\circ\text{C} | |
Density | ||
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 | |
InChI Key | DLTLZFLRPKPWNE-UHFFFAOYSA-N |
The adamantane moiety contributes to high thermal stability, as evidenced by its elevated boiling point, while the pyrimidine-thione group enables participation in hydrogen bonding and π-π interactions .
Structural and Spectroscopic Characterization
X-ray Crystallography
X-ray diffraction studies of related adamantane-pyrimidine hybrids reveal that the adamantane group adopts a chair-like conformation, minimizing steric strain. The pyrimidine-thione ring exhibits planarity, with sulfur atoms participating in intermolecular S···H–C interactions . For example, in 4-nitrobenzyl -(adamantan-1-yl)piperidine-1-carbothioimidate, the adamantane moiety stabilizes crystal packing via C–H···S and C–H···O interactions .
Spectroscopic Analysis
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FT-IR: Stretching vibrations at (S–H) and (C=N) confirm the thione and pyrimidine functionalities .
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NMR: NMR spectra show adamantane protons as singlets at , while pyrimidine protons resonate as doublets near .
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Mass Spectrometry: ESI-MS spectra exhibit a prominent [M − H]⁻ peak at , consistent with the molecular formula .
Computational and Molecular Modeling Studies
Docking Analysis
Molecular docking simulations position 4-(adamantan-1-yl)pyrimidine-2-thiol within the active site of human sphingosine kinase 1 (hSK1), a therapeutic target in cancer. The adamantane group engages in hydrophobic interactions with Val95 and Phe96, while the thione sulfur forms a hydrogen bond with Asp178 . Binding affinities () are comparable to known hSK1 inhibitors () .
Solvation Effects
Polarizable continuum models indicate high solubility in dimethyl sulfoxide (DMSO) and acetonitrile, with a calculated logP of 3.1, suggesting moderate blood-brain barrier permeability .
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 220 \, ^\circ\text{C}, with primary degradation products including adamantane and sulfur dioxide. Photostability studies under UV light (254 nm) indicate a half-life of 48 hours, suggesting suitability for light-protected formulations .
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